

Predicting Anlotinib Efficacy: A Comparative Guide to Clinical Trial Biomarkers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anlotinib (hydrochloride)

Cat. No.: B10783339

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Anlotinib, a multi-targeting tyrosine kinase inhibitor (TKI), has demonstrated significant anti-tumor activity across a range of malignancies, including non-small cell lung cancer (NSCLC) and soft tissue sarcoma (STS). By simultaneously targeting key signaling pathways involved in tumor angiogenesis and proliferation, such as VEGFR, FGFR, PDGFR, and c-Kit, anlotinib offers a broad-spectrum therapeutic approach.^{[1][2]} However, patient response to anlotinib can be variable. This guide provides a comprehensive overview of the predictive biomarkers investigated in clinical trials to identify patient populations most likely to benefit from anlotinib therapy, presenting supporting data and detailed experimental methodologies to inform future research and clinical trial design.

Key Predictive Biomarkers and Clinical Data

The following tables summarize the quantitative data from clinical trials evaluating various biomarkers for predicting response to anlotinib.

Table 1: EGFR Mutation Status and Anlotinib Efficacy in Advanced NSCLC (ALTER0303 Trial Subgroup Analysis) [3][4]

| Patient Subgroup | Treatment Arm | Overall Survival (OS) (months) | Progression-Free Survival (PFS) (months) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|------------------|---------------|--------------------------------|--|-------------------------------|----------------------------|
| EGFR Mutation | Anlotinib | 10.7 | 5.6 | 7.5% | 82.8% |
| Placebo | 6.3 | 0.8 | 0% | 20.0% | |
| EGFR Wild-Type | Anlotinib | 8.9 | 5.4 | Not Reported | Not Reported |
| Placebo | 6.5 | 1.6 | Not Reported | Not Reported | |

Table 2: MET Amplification and Anlotinib Response in NSCLC

Preclinical studies suggest that MET amplification can be a mechanism of resistance to EGFR-TKIs, and anlotinib has been shown to inhibit the MET/STAT3/Akt pathway, potentially overcoming this resistance.[3][4] Clinical data on the direct correlation between MET amplification and anlotinib response is still emerging. One study indicated that co-occurring MET amplification in EGFR-mutant NSCLC predicted an inferior response to first-line erlotinib, suggesting a potential role for MET-targeting agents like anlotinib in this setting.[5]

Table 3: PD-L1 Expression and Efficacy of Anlotinib in Combination with Immunotherapy

The combination of anlotinib with PD-1/PD-L1 inhibitors has shown promising results. However, the predictive value of PD-L1 expression for the efficacy of this combination therapy appears to be limited. A retrospective study in NSCLC patients treated with anlotinib and a PD-1 inhibitor showed no statistically significant difference in progression-free survival or objective response rate among patients with different PD-L1 expression levels (negative, 1-49%, and $\geq 50\%$).[1] This suggests that the synergistic effect of this combination may be independent of PD-L1 expression.

Table 4: Tumor Mutational Burden (TMB) and Anlotinib Efficacy in Soft Tissue Sarcoma (STS)

High TMB (TMB-H) has been investigated as a potential biomarker for response to anlotinib in combination with immunotherapy in STS. Case reports have shown that STS patients with TMB-H who progressed on anlotinib monotherapy subsequently benefited from the combination of anlotinib with an immune checkpoint inhibitor.[6]

Table 5: Circulating Tumor DNA (ctDNA) Dynamics and Anlotinib Response

Monitoring ctDNA levels during anlotinib treatment has emerged as a promising, non-invasive method for assessing treatment response.

In NSCLC (ALTER0303 Trial Analysis):[7][8]

- Patients with a lower mutational burden in baseline ctDNA (germline + somatic, and nonsynonymous + synonymous) experienced longer PFS and OS.
- A "Tumor Mutation Index" (TMI) was developed based on ctDNA profiling to predict which patients were more likely to benefit from anlotinib.

In Metastatic Colorectal Cancer (mCRC):[9]

- A decrease in the maximum somatic allele frequency (MSAF) of ctDNA after one cycle of treatment with anlotinib plus chemotherapy was associated with a better response.
- Patients with undetectable ctDNA after the first cycle had a significantly longer PFS.

Experimental Protocols

EGFR Mutation Analysis

- Methodology: Analysis of EGFR mutation status in the ALTER0303 trial was typically performed on tumor tissue samples obtained through biopsy or surgical resection.[10] The specific method for mutation detection was not detailed in the provided subgroup analysis publication, but standard methods include:

- Real-Time PCR (RT-PCR): Commercial kits such as the AmoyDx® EGFR 29 Mutations Detection Kit are commonly used to detect specific mutations in exons 18, 19, 20, and 21.
- Next-Generation Sequencing (NGS): Targeted NGS panels that cover the key exons of the EGFR gene are also widely used for a more comprehensive mutation analysis.

MET Amplification Detection

- Methodology: MET amplification is typically assessed using one of the following methods:
 - Fluorescence In Situ Hybridization (FISH): This method uses fluorescently labeled DNA probes to visualize and quantify the number of MET gene copies relative to a control centromeric probe. A MET/CEP7 ratio of ≥ 2.0 is often used as a cutoff for amplification.
 - Next-Generation Sequencing (NGS): Targeted NGS panels can be designed to include the MET gene, allowing for the simultaneous assessment of copy number variations along with other genetic alterations.

PD-L1 Expression by Immunohistochemistry (IHC)

- Methodology: The assessment of PD-L1 expression is performed on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. While specific clones and scoring systems can vary between clinical trials, a general protocol is as follows:[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Antibody Clones: Commonly used and FDA-approved antibody clones for PD-L1 IHC include 22C3, 28-8, SP142, and SP263.
 - Staining Platform: Automated staining platforms such as Dako Autostainer Link 48 or Ventana BenchMark ULTRA are typically used.
 - Scoring: PD-L1 expression is usually evaluated as the Tumor Proportion Score (TPS), which is the percentage of viable tumor cells showing partial or complete membrane staining. A TPS of $\geq 1\%$ is often considered positive, with further stratification into low (1-49%) and high ($\geq 50\%$) expression. In some cases, a Combined Positive Score (CPS), which includes staining in both tumor and immune cells, is used.

Tumor Mutational Burden (TMB) Analysis

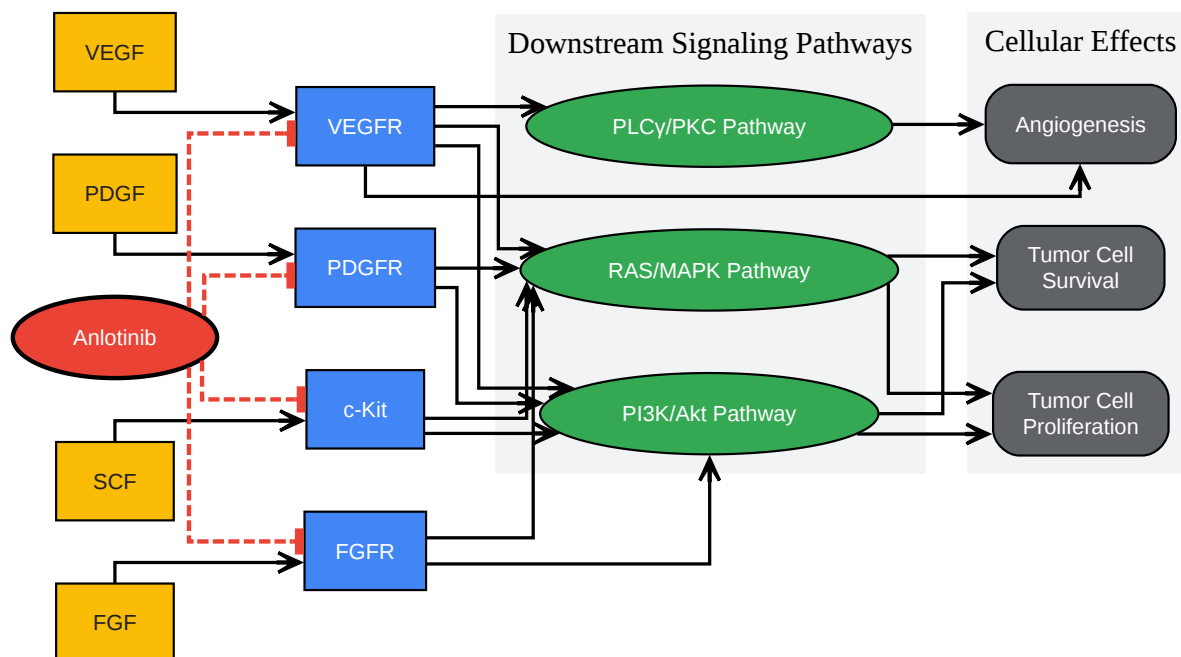
- Methodology: TMB is determined by quantifying the number of somatic mutations per megabase (Mb) of the genome.[\[14\]](#)[\[15\]](#)
 - Next-Generation Sequencing (NGS): TMB is typically assessed using comprehensive NGS panels that cover a large genomic region (e.g., >1 Mb). The number of non-synonymous somatic mutations is counted and divided by the size of the coding region of the panel to calculate the TMB value. The definition of "high" TMB can vary depending on the cancer type and the specific NGS panel used.

Circulating Tumor DNA (ctDNA) Analysis

- Methodology: ctDNA is isolated from plasma samples. Two common methods for analyzing ctDNA are:[\[4\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
 - Droplet Digital PCR (ddPCR): This highly sensitive and specific method is used to detect and quantify known mutations in ctDNA. Patient-specific mutations identified from tumor tissue sequencing are often used to design ddPCR assays for monitoring.
 - Next-Generation Sequencing (NGS): Targeted NGS panels can be used to analyze a broader range of mutations in ctDNA. This approach is useful for both identifying potential resistance mutations and for calculating metrics like the Tumor Mutation Index (TMI).

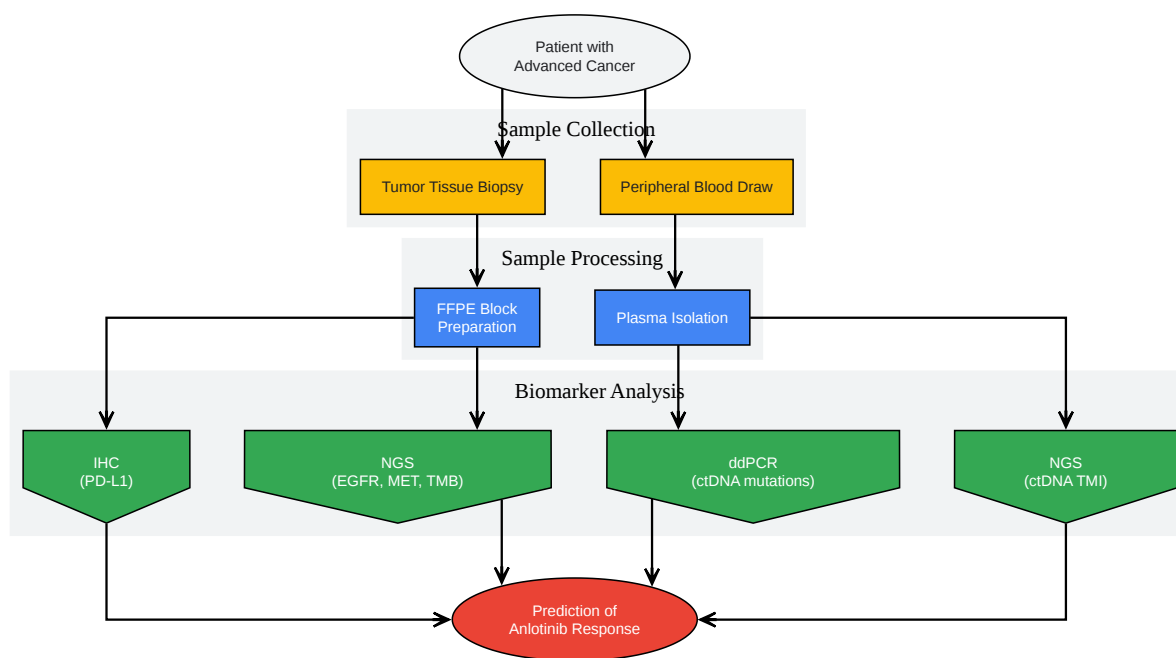
Signaling Pathways and Experimental Workflows

To visualize the complex interactions and methodologies described, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Anlotinib's multi-targeted mechanism of action.



[Click to download full resolution via product page](#)

Caption: Workflow for biomarker analysis in anlotinib clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy and safety analysis of anlotinib combined with PD-1 inhibitors in advanced non-small cell lung cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [ascopubs.org](#) [ascopubs.org]
- 3. Anlotinib Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of circulating tumor DNA in patients of operative colorectal and gastric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-occurring MET Amplification Predicts Inferior Clinical Response to First-Line Erlotinib in Advanced Stage EGFR-Mutated NSCLC Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Case Report: Two Cases of Soft-Tissue Sarcomas: High TMB as a Potential Predictive Biomarker for Anlotinib Combined With Toripalimab Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circulating DNA-Based Sequencing Guided Anlotinib Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [ascopubs.org](#) [ascopubs.org]
- 10. The efficacy of anlotinib as third-line treatment for non-small cell lung cancer by EGFR mutation status: a subgroup analysis of the ALTER0303 randomized phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-L1 immunohistochemical assays for assessment of therapeutic strategies involving immune checkpoint inhibitors in non-small cell lung cancer: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD-L1 immunostaining: what pathologists need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [nonacus.com](#) [nonacus.com]
- 15. [researchgate.net](#) [researchgate.net]
- 16. The Clinical Utility of Droplet Digital PCR for Profiling Circulating Tumor DNA in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [cancernetwork.com](#) [cancernetwork.com]
- 18. [gene-quantification.de](#) [gene-quantification.de]
- 19. [bio-rad.com](#) [bio-rad.com]

- To cite this document: BenchChem. [Predicting Anlotinib Efficacy: A Comparative Guide to Clinical Trial Biomarkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783339#biomarkers-for-anlotinib-response-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com